

# Spectroscopic Analysis of 1-Boc-3-cyano-4-pyrrolidinone: A Technical Overview

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## Compound of Interest

Compound Name: *Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate*

Cat. No.: B041951

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## Introduction

1-Boc-3-cyano-4-pyrrolidinone, a key intermediate in medicinal chemistry, plays a crucial role in the synthesis of various pharmaceutical compounds. Its structural features, including the Boc-protected amine, a nitrile group, and a ketone, make it a versatile building block for creating complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of available spectroscopic data and a detailed experimental protocol for its synthesis.

Despite extensive searches, detailed, publicly available quantitative spectroscopic data such as specific chemical shifts, coupling constants, and mass fragmentation patterns for 1-Boc-3-cyano-4-pyrrolidinone remains limited. The following sections present the available information and a general experimental workflow for its synthesis and characterization.

## Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-3-cyano-4-pyrrolidinone is provided in the table below.

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> |
| Molecular Weight  | 210.23 g/mol  |
| CAS Number        | 175463-32-8   |
| Appearance        | White to light yellow crystalline powder                      |
| Melting Point     | 160-167 °C  |

## Spectroscopic Data Summary

Detailed experimental spectra for 1-Boc-3-cyano-4-pyrrolidinone are not readily available in the public domain. However, based on the chemical structure, the expected spectroscopic characteristics are outlined below. These tables are provided as a predictive guide for researchers undertaking the analysis of this compound.

### Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

| Chemical Shift (δ)<br>ppm | Multiplicity | Integration | Assignment                                   |
|---------------------------|--------------|-------------|--|
| ~ 4.0 - 3.5               | m            | 3H          | CH <sub>2</sub> , CH (pyrrolidine ring)      |
| ~ 2.8 - 2.5               | m            | 2H          | CH <sub>2</sub> (pyrrolidine ring)           |
| 1.48                      | s            | 9H          | C(CH <sub>3</sub> ) <sub>3</sub> (Boc group) |

### Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment                                   |
|---------------------------------|--|
| ~ 200                           | C=O (ketone)                                 |
| ~ 154                           | C=O (Boc carbamate)                          |
| ~ 115                           | CN (nitrile)                                 |
| ~ 81                            | C(CH <sub>3</sub> ) <sub>3</sub> (Boc group) |
| ~ 50 - 40                       | CH <sub>2</sub> , CH (pyrrolidine ring)      |
| 28.3                            | C(CH <sub>3</sub> ) <sub>3</sub> (Boc group) |

## Predicted IR Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                  |
|--------------------------------|-----------|-----------------------------|
| ~ 2250                         | Medium    | C≡N stretch                 |
| ~ 1750                         | Strong    | C=O stretch (ketone)        |
| ~ 1700                         | Strong    | C=O stretch (Boc carbamate) |
| ~ 1400 - 1100                  | Strong    | C-N stretch, C-O stretch    |

## Predicted Mass Spectrometry Data

| m/z   | Interpretation   |
|-------|--|
| 211.1 | [M+H] <sup>+</sup>   |
| 155.1 | [M - C <sub>4</sub> H <sub>8</sub> + H] <sup>+</sup> (loss of isobutylene) |
| 111.0 | [M - Boc + H] <sup>+</sup>   |

## Experimental Protocols

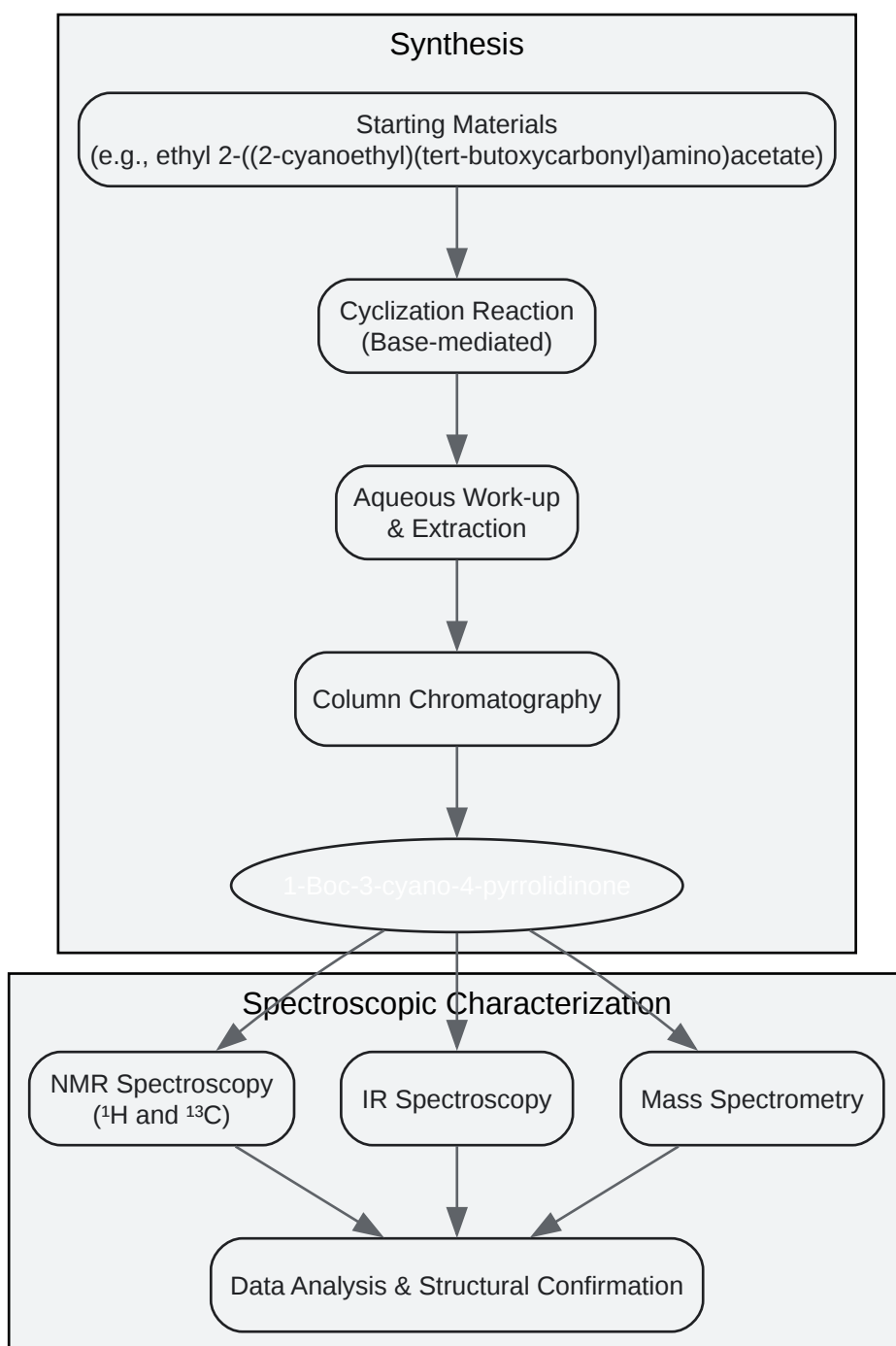
The following is a typical experimental protocol for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone.[\[1\]](#)

Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

- **Reaction:** To a solution of ethyl 2-((2-cyanoethyl)(tert-butoxycarbonyl)amino)acetate in a suitable solvent, a base such as sodium ethoxide is added. The reaction mixture is stirred, typically at room temperature, until the cyclization is complete.
- **Work-up:** The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford pure 1-Boc-3-cyano-4-pyrrolidinone.

## Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 1-Boc-3-cyano-4-pyrrolidinone.

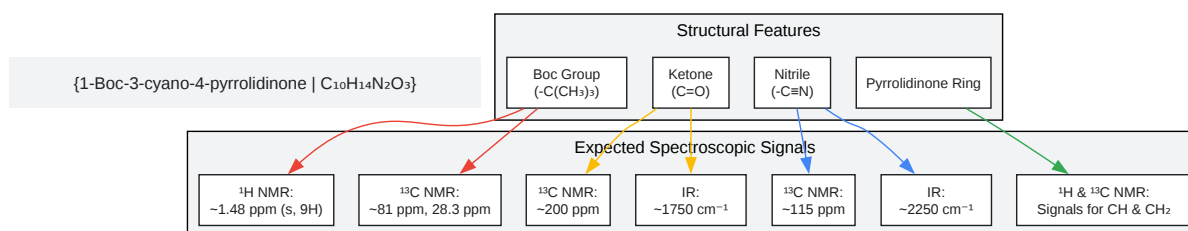


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Caption: General workflow for the synthesis and characterization of 1-Boc-3-cyano-4-pyrrolidinone.

## Structural Correlations from Spectroscopic Data

The following diagram illustrates the expected correlations between the key structural features of 1-Boc-3-cyano-4-pyrrolidinone and their anticipated spectroscopic signals.



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Caption: Key structural features of 1-Boc-3-cyano-4-pyrrolidinone and their expected spectroscopic correlations.

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## References

- 1. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]
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